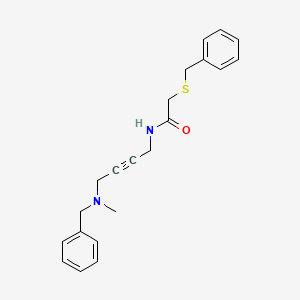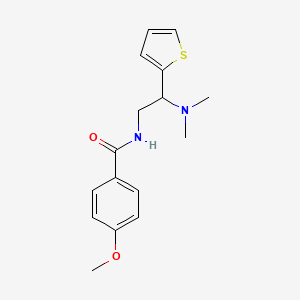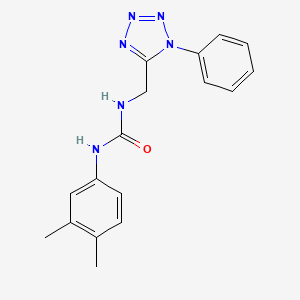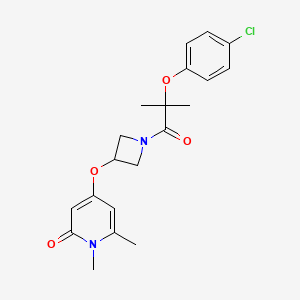
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethylbenzamide, also known as Compound A, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the class of thiazolidinediones, which are known to have anti-inflammatory and anti-diabetic properties.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Antibacterial and Antifungal Activities : Research has demonstrated the antimicrobial effectiveness of thiazole derivatives, including N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethylbenzamide. These compounds exhibit in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against fungal strains. The application extends to therapeutic interventions for microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Antimicrobial Screening of Derivatives : Various derivatives of thiazole and thiazolidine compounds, related to N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethylbenzamide, have been synthesized and screened for their antibacterial and antifungal activities. These studies offer insights into the potential use of these compounds in treating microbial infections (Patel & Dhameliya, 2010).
Oxazolidinone Analogs with Antimicrobial Properties : Novel oxazolidinone analogs, which are structurally related to the compound , have demonstrated significant in vitro antibacterial activities against various clinically important human pathogens. This suggests potential applications in developing new antimicrobial agents (Zurenko et al., 1996).
Therapeutic Potential in Various Diseases
Antitumor and Anti-HIV Screening : Research on oxazolidines and oxazolidinones derivatives, related to N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethylbenzamide, has indicated moderate antitumor activity. This opens avenues for exploring these compounds in cancer treatment and possibly as anti-HIV agents (Chaimbault, Bosc, & Jarry, 1999).
Treatment of Experimental Actinomycetoma : Certain oxazolidinone prodrugs, which are structurally related, have shown efficacy in the treatment of experimental murine actinomycetoma caused by Nocardia brasiliensis. This highlights the potential therapeutic application of these compounds in treating mycetoma and related infections (Espinoza-González et al., 2008).
Pharmacological Potential
- Antidepressant and Nootropic Agents : The synthesis and pharmacological activity of compounds structurally related to N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethylbenzamide have been explored. They exhibit antidepressant activity and nootropic activities, suggesting potential applications in central nervous system disorders (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Mecanismo De Acción
Target of Action
The primary target of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethylbenzamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.
Biochemical Pathways
The inhibition of CDK2 can affect several biochemical pathways, primarily those involved in cell cycle regulation . This can lead to a halt in cell division and proliferation, potentially making this compound useful in the treatment of diseases characterized by uncontrolled cell growth.
Result of Action
The molecular and cellular effects of the compound’s action largely depend on its interaction with CDK2 . By inhibiting this enzyme, the compound can disrupt the normal cell cycle, potentially leading to cell cycle arrest and apoptosis in rapidly dividing cells.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These can include the pH and temperature of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells.
Propiedades
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-13-5-7-16(11-15(13)3)19(22)20-18-12-17(8-6-14(18)2)21-9-4-10-25(21,23)24/h5-8,11-12H,4,9-10H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGCBJUUMUDHSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

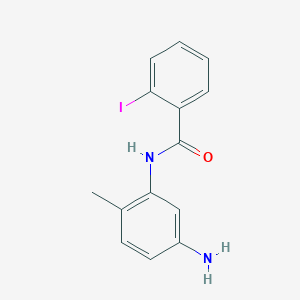



![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-methoxyphenyl)oxalamide](/img/structure/B2472743.png)
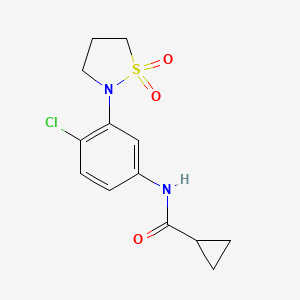

![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone](/img/structure/B2472749.png)

